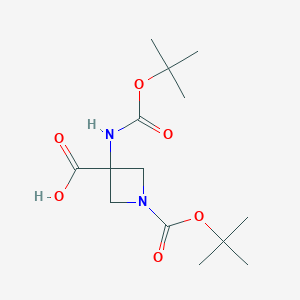
3-Benzylsulfonylazetidine hydrochloride
Overview
Description
3-Benzylsulfonylazetidine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylsulfonylazetidine hydrochloride typically involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. This reaction is often carried out under microwave irradiation using alumina as a solid support . The process is efficient and general, allowing for the preparation of various 1-arenesulfonylazetidines.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of microwave irradiation and solid supports like alumina can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylsulfonylazetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the sulfonyl group.
Reduction Reactions: The compound can be reduced to form primary amines, which are useful intermediates in organic synthesis.
Oxidation Reactions: Oxidation of the sulfonyl group can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) in polar aprotic solvents like dimethylsulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products:
Substitution: Formation of azides or other substituted azetidines.
Reduction: Formation of primary amines.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Benzylsulfonylazetidine hydrochloride involves its interaction with various molecular targets. The compound’s azetidine ring is highly strained, making it reactive under certain conditions. This reactivity allows it to participate in various chemical reactions, leading to the formation of bioactive molecules. The sulfonyl group enhances its solubility and reactivity, facilitating its use in different applications .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the benzylsulfonyl group.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.
Uniqueness: 3-Benzylsulfonylazetidine hydrochloride is unique due to its combination of the azetidine ring and the benzylsulfonyl group. This combination imparts specific reactivity and solubility properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
3-benzylsulfonylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-14(13,10-6-11-7-10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCNRQDZWZNGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1378958.png)
![5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1378960.png)

![6-Bromobenzo[C]isoxazole](/img/structure/B1378963.png)










